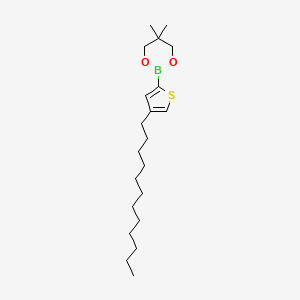
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a thiophene ring substituted with a dodecyl group and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the Stille coupling reaction. This reaction is carried out by reacting 4-dodecylthiophen-2-yltrimethylstannane with a suitable boronic acid derivative in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, in a solvent like benzene at room temperature . The reaction proceeds smoothly and yields the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the dioxaborinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene or dioxaborinane derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its electronic properties.
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the design of chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in organic electronics involves its ability to facilitate charge transport. The compound’s structure allows for efficient π-π stacking interactions, which enhance charge mobility. Additionally, the dioxaborinane ring can interact with other molecular components, stabilizing the overall structure and improving device performance .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene-based Polymers: These compounds also feature thiophene rings and are used in similar applications, such as organic photovoltaics.
Dithienylbenzothiadiazole (DBT) Derivatives: These compounds have similar electronic properties and are used in organic electronics.
Uniqueness
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a thiophene ring with a dodecyl group and a dioxaborinane ring. This structure provides a balance of solubility, electronic properties, and stability, making it particularly suitable for applications in organic electronics.
Properties
CAS No. |
919079-93-9 |
|---|---|
Molecular Formula |
C21H37BO2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-dodecylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C21H37BO2S/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-20(25-16-19)22-23-17-21(2,3)18-24-22/h15-16H,4-14,17-18H2,1-3H3 |
InChI Key |
UWKJYNVERFNYED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


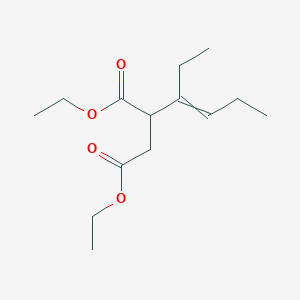
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
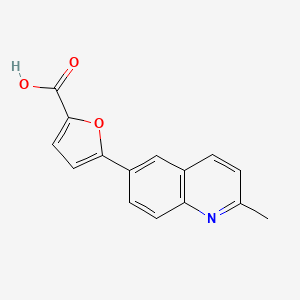
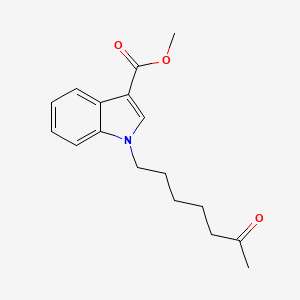
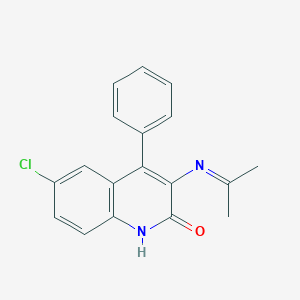
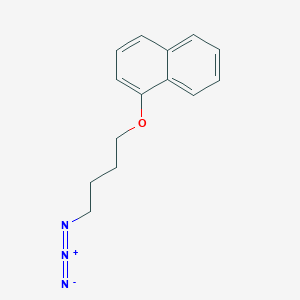
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
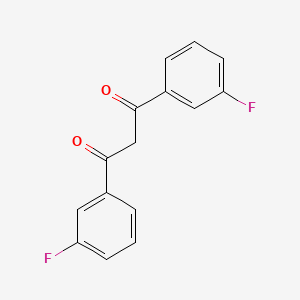
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)

![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
